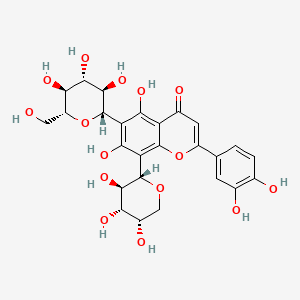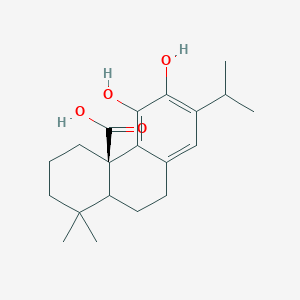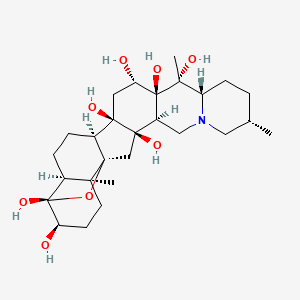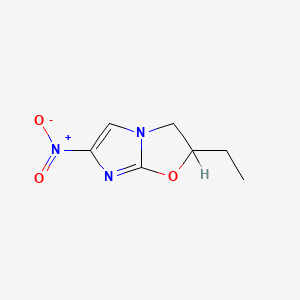![molecular formula C21H28NO6P B1668530 3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid CAS No. 187608-26-0](/img/structure/B1668530.png)
3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CGP 62349 is a GABAB receptor antagonist.
Applications De Recherche Scientifique
Benzoic Acid Derivatives in Phytochemistry
Research on benzoic acid derivatives like 3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid has led to the discovery of compounds with potential pharmaceutical significance. For instance, studies on Stocksia brahuica revealed the isolation of new benzoic acid derivatives with potential biological activities (Ali et al., 1998).
Marine-Derived Fungal Compounds
Marine-derived fungi like Aspergillus carneus have been found to produce phenyl ether derivatives, which include benzoic acid analogs. These compounds exhibit notable antioxidant activities, suggesting their potential application in pharmacology (Xu et al., 2017).
Phenolic Compounds in Medicinal Plants
Phenolic compounds derived from roots of medicinal plants, such as Scorzonera judaica, include derivatives of benzoic acid. These compounds are evaluated for their cytotoxic activity, indicating their relevance in cancer research and potential therapeutic applications (Bader et al., 2011).
Chemical Studies on Benzoic Acid Derivatives
Quantum chemical studies on substituted benzoic acids, including derivatives similar to the compound , provide insights into their chemical properties and potential applications in various fields, including materials science and drug design (Sainsbury, 1975).
Corrosion Inhibition Efficiency
Research on α-aminophosphonic acids, closely related to the chemical structure of interest, demonstrates their application in corrosion inhibition, highlighting their importance in industrial and engineering fields (Djenane et al., 2019).
Synthesis and Structural Characterization
The synthesis and structural characterization of novel methoxyamino derivatives of benzoic acid provide valuable information for the development of new compounds with potential applications in various scientific fields, including materials science and drug development (Bem et al., 2018).
Propriétés
Numéro CAS |
187608-26-0 |
|---|---|
Nom du produit |
3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid |
Formule moléculaire |
C21H28NO6P |
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid |
InChI |
InChI=1S/C21H28NO6P/c1-15(17-5-4-6-18(11-17)21(24)25)22(2)12-19(23)14-29(26,27)13-16-7-9-20(28-3)10-8-16/h4-11,15,19,23H,12-14H2,1-3H3,(H,24,25)(H,26,27)/t15-,19+/m1/s1 |
Clé InChI |
AKUSEWDIEMJQBM-BEFAXECRSA-N |
SMILES isomérique |
C[C@H](C1=CC(=CC=C1)C(=O)O)N(C)C[C@@H](CP(=O)(CC2=CC=C(C=C2)OC)O)O |
SMILES |
CC(C1=CC(=CC=C1)C(=O)O)N(C)CC(CP(=O)(CC2=CC=C(C=C2)OC)O)O |
SMILES canonique |
CC(C1=CC(=CC=C1)C(=O)O)N(C)CC(CP(=O)(CC2=CC=C(C=C2)OC)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
((3-1-(R)-((4-methoxyphenyl-methyl)hydroxyphosphinyl)-2-(S)-hydroxypropyl)aminoethyl)benzoic acid CGP 62349 CGP-62349 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[(2-Chlorophenyl)methyl]-5'-phenyl-spiro[3H-indole-3,2'(3'H)-[1,3,4]thiadiazol]-2(1H)-one](/img/structure/B1668462.png)
![5-Bromo-5'-phenyl-1-(2-phenylethyl)-spiro[3H-indole-3,2'(3'H)-[1,3,4]thiadiazol]-2(1H)-one](/img/structure/B1668463.png)




